HIV-1 integrase inhibitor 4

Description

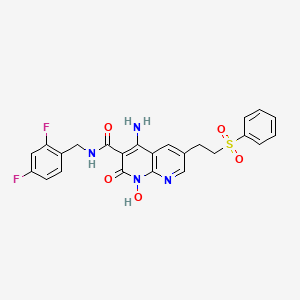

Structure

3D Structure

Properties

Molecular Formula |

C24H20F2N4O5S |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31) |

InChI Key |

GNATXMRYUGEZME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Activity of Elvitegravir Against HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) that plays a crucial role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of several combination antiretroviral therapies, a thorough understanding of its in vitro activity against diverse HIV-1 subtypes and resistant variants is paramount for its effective clinical use and for the development of next-generation antiretroviral agents. This technical guide provides a comprehensive overview of the in vitro efficacy of Elvitegravir, detailing its mechanism of action, activity against various HIV-1 clades, and the impact of resistance-associated mutations. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are also presented to support further research and drug development efforts.

Mechanism of Action

Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome—a critical step in the viral replication cycle.[1][2] The integrase enzyme carries out two key catalytic reactions: 3'-processing and strand transfer.[2][3] In 3'-processing, integrase cleaves a dinucleotide from each 3' end of the linear viral DNA.[3] Subsequently, during strand transfer, the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.[2][3] Elvitegravir specifically inhibits the strand transfer step by binding to the active site of the integrase-viral DNA complex and chelating essential divalent metal ions (Mg2+), thereby preventing the integration of the viral genome and effectively halting viral replication.[2][4]

Data Presentation

The in vitro antiviral activity of Elvitegravir is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (EC50) or 95% (IC95). The following tables summarize the in vitro activity of Elvitegravir against wild-type HIV-1 subtypes and strains harboring key resistance-associated mutations.

Table 1: In Vitro Activity of Elvitegravir Against Wild-Type HIV-1 Subtypes

| HIV-1 Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |

| A | Various | Cell-based | 0.1 - 1.3 | [5] |

| B | Various | Cell-based | 0.1 - 1.3 | [5] |

| C | Various | Cell-based | 0.1 - 1.3 | [5] |

| D | Various | Cell-based | 0.1 - 1.3 | [5] |

| E | Various | Cell-based | 0.1 - 1.3 | [5] |

| F | Various | Cell-based | 0.1 - 1.3 | [5] |

| G | Various | Cell-based | 0.1 - 1.3 | [5] |

| O | Various | Cell-based | 0.1 - 1.3 | [5] |

Table 2: In Vitro Activity of Elvitegravir Against HIV-1 with Integrase Resistance-Associated Mutations

| Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference |

| T66I | 10 | [6] |

| T66A | 5 - 10 | [6] |

| T66K | 40 - 94 | [6] |

| E92Q | 26 | [6] |

| E92G | 5 - 10 | [6] |

| T97A | 2 | [6] |

| S147G | 4 | [6] |

| Q148R | 92 | [6] |

| Q148H | 5 - 10 | [6] |

| Q148K | 40 - 94 | [6] |

| N155H | 30 | [6] |

Experimental Protocols

The in vitro activity of Elvitegravir is determined using various cell-based assays. The following are detailed methodologies for two commonly employed assays: the PhenoSense™ HIV Drug Susceptibility Assay and the p24 Antigen Capture Assay.

PhenoSense™ HIV Drug Susceptibility Assay (Single-Cycle)

This assay measures the ability of a drug to inhibit a single round of viral replication.

-

Vector Construction: The integrase coding region from a patient's HIV-1 strain or a laboratory strain is cloned into an HIV-1 genomic vector that contains a luciferase reporter gene and is deficient in the env gene.[6]

-

Virus Production: The HIV-1 vector is co-transfected into producer cells (e.g., HEK 293T cells) along with a vector expressing a heterologous viral envelope glycoprotein, such as the amphotropic murine leukemia virus (A-MLV) envelope, to create pseudotyped virus particles capable of a single round of infection.[6]

-

Infection and Drug Treatment: Target cells (e.g., HEK 293 cells) are infected with the pseudotyped virus in the presence of serial dilutions of Elvitegravir.[6]

-

Luciferase Measurement: After a defined incubation period (typically 48 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the amount of viral replication.[6]

-

Data Analysis: The drug concentration that inhibits luciferase activity by 50% (IC50) is calculated by comparing the results from drug-treated cells to untreated control cells.

p24 Antigen Capture Assay (Multi-Cycle)

This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication, over multiple rounds of infection.

-

Cell Culture and Infection: Susceptible target cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]) are infected with a replication-competent HIV-1 isolate in the presence of varying concentrations of Elvitegravir.[7][8]

-

Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.[7]

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[9][10]

-

The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24.

-

The collected supernatant is added to the wells, and any p24 antigen present binds to the antibody.

-

A second, enzyme-conjugated anti-p24 antibody is added, which binds to the captured p24 antigen, forming a "sandwich".

-

A substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of p24 antigen present and is measured using a spectrophotometer.

-

-

Data Analysis: The EC50 value is determined by calculating the concentration of Elvitegravir that results in a 50% reduction in p24 antigen production compared to the untreated control.

Mandatory Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition by Elvitegravir

Caption: Elvitegravir inhibits the strand transfer step of HIV-1 integration.

Experimental Workflow for In Vitro Antiviral Susceptibility Testing

Caption: Workflow for determining the in vitro antiviral activity of Elvitegravir.

References

- 1. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 6. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hanc.info [hanc.info]

- 10. ablinc.com [ablinc.com]

The Core Pharmacological Profile of Elvitegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery, thereby preventing the integration of viral DNA into the host cell genome.[1] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Elvitegravir, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support research and development efforts in the field of HIV therapeutics.

Pharmacodynamics: The Mechanism of Viral Suppression

Elvitegravir's primary pharmacodynamic effect is the inhibition of HIV-1 integrase.[1] This enzyme facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome, a process known as strand transfer.[2] By specifically inhibiting this step, Elvitegravir effectively halts the establishment of productive HIV-1 infection in new cells.[2]

The antiviral activity of Elvitegravir is potent, with high trough concentrations that are approximately 6- to 10-fold above the protein binding-adjusted 95% inhibitory concentration (IC95) for wild-type HIV-1, which is 45 ng/mL.[3] This sustained viral suppression is a key factor in its clinical efficacy.

Resistance Profile

As with other antiretroviral agents, the emergence of drug resistance is a clinical consideration for Elvitegravir. In vitro studies have identified several primary resistance-associated mutations (RAMs) in the HIV-1 integrase gene that confer reduced susceptibility to Elvitegravir. These include T66I/A, E92Q/G, S147G, Q148R/H/K, and N155H.[4][5] The Q148R mutation, in particular, has been shown to confer significant resistance to both Elvitegravir and the first-generation INSTI, raltegravir.[6] Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher genetic barrier to resistance compared to Elvitegravir.[7]

Pharmacokinetics: The Journey of Elvitegravir in the Body

The clinical utility of Elvitegravir is significantly influenced by its pharmacokinetic properties, which necessitate co-administration with a pharmacokinetic enhancer (booster) to achieve once-daily dosing.

Absorption and Distribution

Following oral administration with food, peak plasma concentrations of Elvitegravir are typically observed around 4 hours post-dose.[1] The presence of food, particularly a standard or high-fat meal, enhances its bioavailability.[8] Administration under fasting conditions can lead to a significant decrease in both Cmax and AUC.[8] Elvitegravir is highly bound to human plasma proteins (98-99%).[9]

Metabolism and Elimination

Elvitegravir is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11] A secondary metabolic pathway involves glucuronidation via UGT1A1/3.[10][11] Due to its extensive first-pass metabolism by CYP3A4, Elvitegravir has a short half-life when administered alone.[11]

To overcome this limitation, Elvitegravir is co-formulated with a strong CYP3A4 inhibitor, either cobicistat or ritonavir.[3] This boosting strategy significantly increases Elvitegravir's plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, allowing for a convenient once-daily dosing regimen.[3] The majority of the administered dose is eliminated in the feces (94.8%), with a small fraction recovered in the urine (6.7%).[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Elvitegravir from various clinical studies.

Table 1: Pharmacokinetic Parameters of Boosted Elvitegravir in Healthy and HIV-Infected Adults

| Population | Elvitegravir Dose (mg) | Booster | AUC₀₋₂₄ (ng·hr/mL) | Cmax (ng/mL) | Cthrough (ng/mL) | T½ (hours) | Reference |

| Healthy Subjects | 150 | Cobicistat 150 mg | 23,840 (CV 25.5%) | - | - | - | [12] |

| HIV-Infected Adults | 150 | Cobicistat 150 mg | - | - | >45 (6-10 fold IC95) | ~9.5 | [3] |

AUC₀₋₂₄: Area under the plasma concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; Cthrough: Trough plasma concentration; T½: Elimination half-life; CV: Coefficient of Variation.

Table 2: Elvitegravir Pharmacokinetics in Special Populations

| Population | Elvitegravir Dose (mg) | Booster | AUC₀₋₂₄ (ng·hr/mL) | Cmax (ng/mL) | Cthrough (ng/mL) | Notes | Reference |

| Pregnant Women (2nd Trimester) | 150 | Cobicistat 150 mg | 15,283 (IQR 11,939–19,038) | - | - | 24% lower AUC vs. postpartum | [13] |

| Pregnant Women (3rd Trimester) | 150 | Cobicistat 150 mg | 14,004 (IQR 9,119–18,798) | - | - | 44% lower AUC vs. postpartum | [13] |

| Postpartum Women | 150 | Cobicistat 150 mg | 21,039 (IQR 13,532–32,788) | - | - | [13] | |

| Children (6-11 years, ≥25 kg) | 150 | Cobicistat 150 mg | 33,814 (CV 58%) | - | - | Higher exposure than adults | [14] |

| Adolescents (12-18 years, ≥35 kg) | 150 | Cobicistat 150 mg | 23,840 (CV 25.5%) | - | - | Similar exposure to adults | [12] |

IQR: Interquartile Range.

Table 3: Impact of Drug-Drug Interactions on Elvitegravir Pharmacokinetics

| Co-administered Drug | Elvitegravir Dose (mg) | Booster | Effect on Elvitegravir | Recommendation | Reference |

| Atazanavir/Ritonavir | 85 | Ritonavir | Similar exposure to 150 mg EVG alone | Dose reduction of EVG to 85 mg | [15] |

| Lopinavir/Ritonavir | 85 | Ritonavir | - | Dose reduction of EVG to 85 mg | [3] |

| Efavirenz | 150 | Cobicistat | 37% lower AUCτ (day 7 post-switch) | Monitor for efficacy | [16] |

| Darunavir/Cobicistat | 150 | Cobicistat | No significant change in C₂₄ | No dose adjustment needed | [17] |

AUCτ: Area under the curve over the dosing interval; C₂₄: Concentration at 24 hours post-dose.

Methodologies for Key Experiments

Bioanalytical Quantification of Elvitegravir in Plasma

Principle: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantitative determination of Elvitegravir in human plasma.[9][18][19]

Sample Preparation:

-

Plasma samples (typically 50-100 µL) are obtained from centrifuged whole blood collected in EDTA tubes.[18][19]

-

An internal standard (e.g., a stable isotope-labeled version of Elvitegravir) is added to the plasma sample.[18]

-

Proteins are precipitated using an organic solvent such as methanol, followed by centrifugation to separate the supernatant.[18] Alternatively, liquid-liquid extraction can be employed.[19]

Chromatographic Separation and Mass Spectrometric Detection:

-

The prepared sample is injected into a C18 analytical column.[19]

-

Chromatographic separation is achieved using a mobile phase, often a gradient of methanol or acetonitrile and water with an additive like formic acid.[19]

-

The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]

-

Quantification is performed by monitoring specific precursor-to-product ion transitions for Elvitegravir and its internal standard.[9]

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations in HIV-1 that confer resistance to Elvitegravir.

Classical In Vitro Selection Protocol:

-

HIV-1 (e.g., strain IIIB) is cultured in susceptible host cells (e.g., MT-2 cells).

-

The virus is passaged in the presence of a sub-inhibitory concentration of Elvitegravir.

-

The concentration of Elvitegravir is gradually increased with each subsequent passage as viral replication (breakthrough) is observed.[4]

-

At various passages, viral RNA is extracted, and the integrase-coding region of the pol gene is sequenced to identify emerging mutations.[4]

Automated In Vitro Selection:

-

An automated system is used to perform parallel selection experiments in 96-well plates.

-

The virus is challenged with an increased concentration of Elvitegravir at each passage, regardless of viral breakthrough.[4]

-

This method allows for a more rapid and high-throughput selection of resistant viral strains.[4]

Determination of Plasma Protein Binding

Method: Equilibrium Dialysis (Gold Standard)[9][20]

Procedure:

-

A dialysis cell is assembled with a semipermeable membrane (e.g., 5,000 Da molecular weight cutoff) separating two chambers.[9]

-

One chamber contains human plasma spiked with radiolabeled ([¹⁴C]) Elvitegravir.[9]

-

The other chamber contains a protein-free buffer solution (e.g., phosphate buffer).[9]

-

The cell is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

-

The concentrations of radiolabeled Elvitegravir in the plasma and buffer chambers are measured using liquid scintillation counting.[9]

-

The percentage of protein-bound drug is calculated based on the concentration difference between the two chambers.

Visualizations

Caption: Mechanism of action of Elvitegravir.

Caption: Metabolic pathway of Elvitegravir.

Caption: Workflow for pharmacokinetic analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]

- 3. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro resistance selections using elvitegravir, raltegravir, and two metabolites of elvitegravir M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Routes to Cross-Resistance With Raltegravir and Elvitegravir [natap.org]

- 7. Effects of raltegravir or elvitegravir resistance signature mutations on the barrier to dolutegravir resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elvitegravir for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, efficacy, and pharmacokinetics of a single-tablet regimen containing elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in treatment-naive, HIV-infected adolescents: a single-arm, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, efficacy, and pharmacokinetics of single-tablet elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in virologically suppressed, HIV-infected children: a single-arm, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Co-Formulated Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate After Switch From Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]

Elvitegravir (JTK-303): A Technical Guide to its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir, also known as JTK-303 or GS-9137, is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Developed by Gilead Sciences under license from Japan Tobacco, it is a key component of several combination antiretroviral therapies.[3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome, thereby halting viral replication.[1] This technical guide provides a comprehensive overview of the chemical synthesis of Elvitegravir, its physicochemical and pharmacological properties, and detailed experimental protocols.

Physicochemical and Pharmacological Properties

Elvitegravir is a quinolone derivative with the chemical name 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid.[2][4] It is a white to pale yellow powder with low aqueous solubility.[5][6]

Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor. Integrase is an essential enzyme for viral replication, and by inhibiting it, Elvitegravir prevents the integration of viral DNA into the host genome. This action blocks the formation of the HIV-1 provirus and halts the propagation of the viral infection.[1]

Pharmacokinetics

The pharmacokinetic profile of Elvitegravir is characterized by its metabolism primarily through cytochrome P450 3A (CYP3A) enzymes.[7] To enhance its systemic exposure and prolong its half-life, Elvitegravir is co-administered with a pharmacokinetic booster such as ritonavir or cobicistat, which are strong CYP3A inhibitors.[7][8] This boosting allows for a once-daily dosing regimen.[7]

Table 1: Physicochemical Properties of Elvitegravir

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃ClFNO₅ | [2][4] |

| Molecular Weight | 447.88 g/mol | [2] |

| CAS Number | 697761-98-1 | [4] |

| Appearance | White to pale yellow powder | [5][6] |

| Water Solubility | < 0.5 µg/mL at 20 °C | [6] |

| logP | 4.5 | [6] |

| pKa | 6.6 | [6] |

Table 2: Pharmacokinetic Properties of Elvitegravir (Boosted)

| Parameter | Value | Reference |

| Bioavailability | Increased with food | [8] |

| Protein Binding | 98-99% | [8] |

| Metabolism | Primarily CYP3A oxidation, secondarily UGT1A1/3 glucuronidation | [1] |

| Elimination Half-life | Approximately 12.9 hours | [6] |

| Excretion | ~94.8% in feces, ~6.7% in urine | [1][6] |

Chemical Synthesis

The synthesis of Elvitegravir is a multi-step process that involves the construction of the core quinolone ring system followed by the introduction of the necessary side chains. Several synthetic routes have been described in the patent literature. A representative synthesis is outlined below, starting from 2,4-dimethoxybenzoic acid.[9][10]

Experimental Protocols

Representative Synthesis of a Key Quinolone Intermediate

The following is a representative protocol synthesized from patent literature and may require optimization.

Step 1: Synthesis of the β-Ketoester Intermediate

-

To a solution of a substituted methyl benzoate derivative (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF), add a suitable base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

-

Slowly add a malonate derivative, such as dimethyl malonate (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the β-ketoester intermediate.

Step 2: Formation of the Enamine Intermediate

-

Dissolve the β-ketoester intermediate (1 equivalent) and (S)-(+)-valinol (1.1 equivalents) in a suitable solvent like toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude enamine intermediate may be used in the next step without further purification.

Step 3: Cyclization to the Quinolone Core

-

Dissolve the crude enamine intermediate in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify the product by crystallization or column chromatography to obtain the quinolone core.

HIV-1 Integrase Inhibition Assay

This protocol is adapted from a commercially available HIV-1 integrase assay kit and serves as a general guideline.[11]

-

Plate Preparation: Coat a 96-well plate with the donor substrate DNA and incubate. Wash the plate to remove unbound DNA and then add a blocking solution to prevent non-specific binding.

-

Enzyme Incubation: Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of Elvitegravir (or other test compounds) to the wells and incubate.

-

Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target substrate DNA.

-

Detection: After incubation, wash the plate and add an antibody conjugate that specifically detects the integrated DNA. Add a substrate for the enzyme-linked antibody and measure the resulting signal (e.g., absorbance) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of integrase activity for each concentration of Elvitegravir and determine the IC₅₀ value.

Mechanism of Action: HIV-1 Integrase Inhibition

The following diagram illustrates the mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

Conclusion

Elvitegravir is a significant advancement in antiretroviral therapy, offering a potent and well-tolerated option for the treatment of HIV-1 infection. Its chemical synthesis, while complex, has been optimized to allow for large-scale production. A thorough understanding of its physicochemical properties, pharmacokinetic profile, and mechanism of action is essential for its effective use in clinical practice and for the development of future integrase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medkoo.com [medkoo.com]

- 3. WO2011004389A2 - An improved process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 4. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. tga.gov.au [tga.gov.au]

- 7. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. WO2014056465A1 - An improved production method and new intermediates of synthesis of elvitegravir - Google Patents [patents.google.com]

- 10. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 11. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Elvitegravir in HIV-1 Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. It targets the HIV-1 integrase enzyme, a critical component for the integration of viral DNA into the host cell genome, thereby preventing viral replication.[1][2][3][4][5] Elvitegravir is a key component of several combination antiretroviral therapies, including Stribild® and Genvoya®.[2][5] Accurate and reproducible cell-based assays are essential for the continued research and development of elvitegravir and other antiretroviral agents. These assays are crucial for determining antiviral potency, assessing cytotoxicity, and evaluating potential synergistic or antagonistic interactions with other drugs.

This document provides detailed protocols for key HIV-1 cell-based assays involving elvitegravir, presents quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow and the drug's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of elvitegravir against various HIV-1 strains in different cell lines.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 0.7 nM | - | HIV-1 IIIB | [6] |

| IC50 | 1.4 nM | - | HIV-2 ROD | [6] |

| IC50 | 2.8 nM | - | HIV-2 EHO | [6] |

| EC50 | 0.1 - 1.3 nM | - | HIV-1 clades A, B, C, D, E, F, G, and O | [1] |

| EC50 | 0.53 nM | - | HIV-2 | [1] |

| CC50 | > 250 µM | HEK-293T | - | [6] |

| CC50 | 4.6 ± 0.5 µM | PBMC | - | [6] |

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used. CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the cells.

Experimental Protocols

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol determines the concentration of elvitegravir required to inhibit HIV-1 replication by 50% (EC50) by measuring the amount of p24 antigen in the cell culture supernatant.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)

-

Elvitegravir stock solution

-

Complete cell culture medium

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Plating: Seed the 96-well plates with the appropriate cell line at a density that will allow for logarithmic growth during the assay period.

-

Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.

-

Infection: Add the HIV-1 virus stock to the cells at a pre-determined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the diluted elvitegravir to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[7][8][9][10][11]

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each elvitegravir concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of elvitegravir by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)

-

Elvitegravir stock solution

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed the 96-well plates with the appropriate cell line at a predetermined density.

-

Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.

-

Treatment: Add the diluted elvitegravir to the appropriate wells. Include cell control (cells only, no drug) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13][14]

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each elvitegravir concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.[12][13][14][15]

Drug Combination Assay (Checkerboard Assay)

This protocol evaluates the interaction between elvitegravir and another antiretroviral agent (e.g., tenofovir, emtricitabine) to determine if the combination is synergistic, additive, or antagonistic.

Materials:

-

HIV-1 permissive cell line

-

HIV-1 laboratory-adapted strain

-

Stock solutions of elvitegravir and the second drug

-

Complete cell culture medium

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit or a luciferase reporter gene assay system

-

Microplate reader

Procedure:

-

Drug Dilution: Prepare serial dilutions of elvitegravir horizontally and the second drug vertically in a 96-well plate, creating a matrix of drug concentrations.

-

Cell Plating and Infection: Add the cell suspension and HIV-1 virus to each well of the drug combination plate.

-

Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method such as the p24 ELISA or a luciferase reporter gene assay.[16][17][18][19][20]

-

Data Analysis: Analyze the data using a synergy quantification model, such as the MacSynergy II program, to calculate the synergy, additivity, or antagonism of the drug combination.[21][22][23][24]

Visualizations

Caption: Mechanism of action of Elvitegravir.

References

- 1. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elvitegravir - Wikipedia [en.wikipedia.org]

- 3. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elvitegravir | aidsmap [aidsmap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. goldengatebio.com [goldengatebio.com]

- 8. web-resources.zeptometrix.com [web-resources.zeptometrix.com]

- 9. en.hillgene.com [en.hillgene.com]

- 10. abcam.com [abcam.com]

- 11. ablinc.com [ablinc.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. hiv.lanl.gov [hiv.lanl.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 20. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Elvitegravir in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Elvitegravir (EVG), an integrase strand transfer inhibitor used in the treatment of HIV infection, in human plasma samples. The methods described herein are based on published and validated bioanalytical procedures, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Introduction

Elvitegravir is a key component of several antiretroviral therapy (ART) regimens. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes, managing drug-drug interactions, and assessing patient adherence. The following protocols provide robust and reliable methods for the determination of Elvitegravir concentrations in a clinical and research setting.

Overview of Analytical Methods

The quantification of Elvitegravir in plasma is predominantly achieved through two main analytical techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, offering high sensitivity, selectivity, and throughput. Various sample preparation techniques can be employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][2]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than LC-MS/MS, HPLC-UV provides a cost-effective and accessible alternative for therapeutic drug monitoring where high sensitivity is not paramount.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated methods for Elvitegravir quantification in plasma.

Table 1: LC-MS/MS Methods for Elvitegravir Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (ng/mL) | 52 - 10,470[6] | 10 - 4,000[1] | 50 - 5,000[2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 52[6] | 10[1] | 50[2] |

| Intra-day Precision (%CV) | < 15% | Not Reported | 3 - 6.3%[2] |

| Inter-day Precision (%CV) | < 15% | Not Reported | 3 - 6.3%[2] |

| Intra-day Accuracy (% bias) | ± 15% | Not Reported | 3.8 - 7.2%[2] |

| Inter-day Accuracy (% bias) | ± 15% | Not Reported | 3.8 - 7.2%[2] |

| Recovery (%) | ≥ 76%[6] | Not Reported | > 85% |

| Internal Standard | Stable isotope labeled EVG[6] | d6-elvitegravir[7] | EVG-D6[2] |

Table 2: HPLC-UV Method for Elvitegravir Quantification

| Parameter | Method 1 |

| Linearity Range | Optimized for expected patient concentrations[3][4][5] |

| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but sufficient for therapeutic monitoring. |

| Intra-day Precision (%CV) | < 10%[3][4][5] |

| Inter-day Precision (%CV) | < 10%[3][4][5] |

| Accuracy (% bias) | < 15%[3][4][5] |

| Recovery (%) | 82 - 105%[3][4] |

| Internal Standard | Not explicitly stated in the provided abstracts. |

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for sample preparation and analysis.

Sample Collection and Handling

Proper sample collection and handling are critical for accurate quantification.

Caption: Workflow for blood collection and plasma separation.

Protocol for Plasma Preparation:

-

Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.[6][8]

-

Gently invert the tubes 8-10 times to ensure thorough mixing with the anticoagulant.[8]

-

Within one hour of collection, centrifuge the blood samples at 1000-2000 x g for 10 minutes at 4°C to separate the plasma from the cellular components.[9]

-

Carefully aspirate the plasma supernatant into clean, labeled polypropylene tubes.

-

Store the plasma samples at -20°C or lower until analysis.[7]

Method 1: UPLC-MS/MS with Protein Precipitation

This method is rapid, simple, and suitable for high-throughput analysis.

Caption: UPLC-MS/MS workflow with protein precipitation.

Detailed Protocol:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add the internal standard (stable isotope-labeled Elvitegravir).[6]

-

Add a sufficient volume of methanol (typically a 3:1 ratio of methanol to plasma) to precipitate proteins.[6]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

-

Transfer the clear supernatant to an autosampler vial for analysis.

-

-

Chromatographic Conditions (Example):

-

System: Waters Acquity UPLC I-class or equivalent.[10]

-

Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) or equivalent C18 column.[10]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient: A gradient elution is typically used to achieve optimal separation.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions (Example):

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Elvitegravir: Precursor ion (Q1) -> Product ion (Q3)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

-

-

Instrument parameters such as cone voltage, collision energy, and gas flows should be optimized for maximum signal intensity.

-

Method 2: HPLC-UV with Solid-Phase Extraction

This method offers enhanced sample cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects in HPLC-UV analysis.

Caption: HPLC-UV workflow with solid-phase extraction.

Detailed Protocol:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute Elvitegravir and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Chromatographic Conditions (Example):

Concluding Remarks

The choice of method for quantifying Elvitegravir in plasma will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods are generally preferred for their superior sensitivity and selectivity, while HPLC-UV offers a practical alternative for routine therapeutic drug monitoring. It is essential that any method used is fully validated according to regulatory guidelines to ensure the accuracy and reliability of the results.

References

- 1. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. health.py.gov.in [health.py.gov.in]

- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Elvitegravir Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental design for studying Elvitegravir in combination with other antiretroviral agents. Detailed protocols for key assays are included to facilitate the assessment of synergistic, additive, or antagonistic interactions, as well as the cytotoxic potential of drug combinations.

Introduction to Elvitegravir

Elvitegravir is an integrase strand transfer inhibitor (INSTI) that targets the HIV-1 integrase enzyme, a crucial component for the replication of the virus.[1][2] By blocking the strand transfer step of proviral DNA integration into the host cell genome, Elvitegravir effectively halts the viral life cycle.[2][3] Combination therapy is the cornerstone of modern HIV treatment, aiming to enhance antiviral efficacy, reduce drug dosages, and minimize the development of drug resistance.[4] In vitro studies are essential for the preclinical evaluation of new drug combinations.

Key In Vitro Assays for Combination Therapy

The following assays are fundamental for evaluating the potential of Elvitegravir in combination therapies:

-

Checkerboard Antiviral Assay: To determine the synergistic, additive, or antagonistic effects of drug combinations against HIV-1 replication.

-

Cytotoxicity Assay (MTT Assay): To assess the toxicity of individual drugs and their combinations on host cells.

-

HIV-1 Integrase Strand Transfer Assay: To specifically measure the inhibitory activity of Elvitegravir and its combinations on its target enzyme.

Data Presentation: Quantitative Analysis of Elvitegravir Combinations

The efficacy of antiviral drug combinations can be quantified using the Combination Index (CI), calculated from checkerboard assay data. A CI value of <1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value >1 indicates antagonism.

| Drug Combination | HIV-1 Strain | Cell Line | IC50 (nM) of Elvitegravir Alone | IC50 (nM) of Combination Agent Alone | Combination Index (CI) at 50% Inhibition (IC50) | Reference |

| Elvitegravir + Emtricitabine (FTC) + Tenofovir (TFV) | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.47 ± 0.09 | [5] |

| Elvitegravir + Raltegravir (RAL) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.52 ± 0.05 | [5] |

| Elvitegravir + Efavirenz (EFV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.56 ± 0.08 | [5] |

| Elvitegravir + Rilpivirine (RPV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.73 ± 0.13 | [5] |

| Elvitegravir + Darunavir (DRV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.77 ± 0.11 | [5] |

| Elvitegravir + Atazanavir (ATV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.83 ± 0.19 | [5] |

| Elvitegravir + Lopinavir (LPV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.97 ± 0.10 | [5] |

Cytotoxicity Data (CC50)

| Drug | Cell Line | CC50 (µM) | Assay | Reference |

| Elvitegravir | MT-4 cells | >10 | Not Specified | [6] |

| Emtricitabine | MT-4 cells | >50 | Not Specified | [6] |

| Tenofovir | MT-4 cells | >100 | Not Specified | [6] |

Experimental Protocols

Protocol 1: Checkerboard Antiviral Synergy Assay

This protocol outlines the checkerboard method to assess the antiviral synergy of two compounds.

Materials:

-

HIV-1 permissive cell line (e.g., MT-2, TZM-bl)

-

Complete culture medium

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Test compounds (Elvitegravir and combination agent)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)

-

Plate reader

Procedure:

-

Cell Plating: Seed the 96-well plates with cells at an optimal density to ensure they are in the logarithmic growth phase throughout the experiment.

-

Drug Dilution Preparation:

-

Prepare serial dilutions of Elvitegravir (Drug A) horizontally across the plate.

-

Prepare serial dilutions of the combination agent (Drug B) vertically down the plate.

-

The final plate will contain a matrix of drug concentrations, including wells with single drugs and a range of combinations.

-

-

Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication: Measure the extent of viral replication in each well using a suitable method (e.g., p24 antigen capture ELISA, luciferase reporter gene activity).

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).

-

Determine the IC50 (50% inhibitory concentration) for each drug alone and in combination.

-

Calculate the Combination Index (CI) using software like CompuSyn or based on the Loewe additivity model.[7]

-

Protocol 2: MTT Cytotoxicity Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of the drug combinations.

Materials:

-

Cell line used in the antiviral assay

-

Complete culture medium

-

Test compounds

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density similar to the antiviral assay.

-

Drug Addition: Add the same concentrations of individual drugs and combinations as used in the checkerboard assay to the respective wells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control cells.

-

Determine the CC50 (50% cytotoxic concentration) for each drug and combination.

-

Protocol 3: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a biochemical assay to measure the specific inhibition of the HIV-1 integrase strand transfer reaction.

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (target substrate)

-

Assay buffer (containing divalent cations like Mg2+ or Mn2+)

-

Test compounds

-

Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

-

96-well plates suitable for the detection method

Procedure:

-

Assay Setup: In a 96-well plate, combine the reaction buffer, recombinant HIV-1 integrase, and the donor DNA substrate.

-

Inhibitor Addition: Add serial dilutions of Elvitegravir or the drug combination to the wells.

-

Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase-DNA complex.

-

Initiation of Strand Transfer: Add the target DNA substrate to initiate the strand transfer reaction.

-

Incubation: Incubate at 37°C to allow the integration reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of strand transfer product formed using the chosen detection method.

-

Data Analysis:

-

Calculate the percentage of inhibition of the strand transfer reaction for each inhibitor concentration.

-

Determine the IC50 value for Elvitegravir and its combinations.

-

Visualizations

HIV-1 Replication Cycle and Point of Elvitegravir Action

Caption: HIV-1 replication cycle with Elvitegravir's point of inhibition.

Experimental Workflow for In Vitro Synergy Testing

Caption: Workflow for determining in vitro antiviral synergy.

Logical Relationship of Synergy Analysis

Caption: Decision logic for synergy assessment based on Combination Index.

References

- 1. Elvitegravir | aidsmap [aidsmap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of tolerability with the co-formulation elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate for post-HIV exposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Techniques for Crystallizing HIV-1 Integrase with Elvitegravir: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of HIV-1 integrase in complex with the integrase strand transfer inhibitor (INSTI), Elvitegravir. Due to the inherent flexibility and poor solubility of full-length HIV-1 integrase, the prototype foamy virus (PFV) integrase is commonly utilized as a structural and functional surrogate. The active site of PFV integrase is highly conserved with that of HIV-1 integrase, making it an excellent model for studying drug-enzyme interactions. The protocols outlined below are based on established methodologies that have successfully yielded high-resolution crystal structures of the PFV intasome in complex with Elvitegravir.

Mechanism of Action: Elvitegravir Inhibition of HIV-1 Integrase

Elvitegravir is a potent inhibitor of the strand transfer step of HIV-1 integration.[1] This crucial step involves the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome, a process catalyzed by the viral integrase enzyme. Elvitegravir functions by chelating the divalent metal ions (typically Mg2+ or Mn2+) present in the integrase active site.[2] This chelation prevents the catalytic activity of the enzyme, thereby blocking the integration of viral DNA and halting the viral replication cycle.[2][3] The binding of Elvitegravir to the integrase-DNA complex effectively disarms the viral machinery responsible for establishing a persistent infection.[4]

References

- 1. Integrase illuminated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of retroviral integration through X-ray structures of its key intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retroviral intasome assembly and inhibition of DNA strand transfer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Novel Approach to Lentiviral Vector Production Using Elvitegravir for Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are indispensable tools in gene therapy and cell engineering, enabling the stable integration of genetic material into a wide range of dividing and non-dividing cells.[1] A critical step in the generation of stably modified cell lines is the selection of successfully transduced cells.[2] Traditionally, this is achieved through the use of antibiotic resistance markers, where cells that have integrated the lentiviral vector also express a gene conferring resistance to a specific antibiotic, allowing for the elimination of non-transduced cells.[2][3]

This document explores a novel, theoretical approach to the selection of transduced cells using the HIV-1 integrase inhibitor, Elvitegravir. Elvitegravir is a potent antiretroviral drug that blocks the strand transfer step of viral DNA integration into the host genome, a crucial phase in the retroviral life cycle.[4] The proposed selection system is based on the concept of drug resistance, where a lentiviral vector is engineered to express a mutant integrase that is resistant to Elvitegravir. In this scenario, only the cells successfully transduced with this vector would be able to integrate the viral DNA and proliferate in the presence of Elvitegravir, which would be toxic to non-transduced cells by inhibiting essential cellular processes or inducing apoptosis upon lentiviral challenge.

Disclaimer: The use of Elvitegravir as a selection agent for lentiviral vector production is a novel concept and is not yet an established method described in peer-reviewed scientific literature. The following protocols and discussions are based on established principles of lentiviral technology and drug-resistance selection and are intended to provide a theoretical framework for the research and development of such a system. The proposed protocols will require significant optimization and validation.

Principle of Elvitegravir-Based Selection

The central hypothesis of this selection strategy is the creation of a binary system comprising an Elvitegravir-resistant lentiviral integrase and the selective pressure of Elvitegravir.

-

Elvitegravir-Resistant Integrase: The packaging plasmid of a lentiviral vector system would be genetically engineered to express a mutant form of the integrase enzyme that is not inhibited by Elvitegravir. Several mutations in the HIV-1 integrase gene have been identified to confer resistance to Elvitegravir, including T66I, E92Q, and Q148R.[5][6] Incorporating one or more of these mutations into the packaging plasmid could yield an integrase that remains functional in the presence of Elvitegravir.

-

Selective Pressure with Elvitegravir: When a population of cells is transduced with lentiviral vectors produced using the Elvitegravir-resistant packaging system, Elvitegravir can be added to the cell culture medium. In successfully transduced cells, the resistant integrase will facilitate the integration of the lentiviral DNA into the host genome, allowing for stable expression of the transgene. In contrast, non-transduced cells, or cells transduced with residual wild-type integrase, would be eliminated by the cytotoxic effects of Elvitegravir.

This method could offer an alternative to traditional antibiotic selection, potentially reducing the cellular stress associated with antibiotic exposure and offering a different mode of selection.

Signaling Pathways and Experimental Workflows

Lentiviral Integration Pathway and Mechanism of Elvitegravir

The following diagram illustrates the key steps of lentiviral entry and integration into the host cell genome, and the point of inhibition by Elvitegravir.

Caption: Lentiviral integration pathway and Elvitegravir's mechanism of action.

Proposed Experimental Workflow for Elvitegravir Selection

This diagram outlines the theoretical workflow for producing lentiviral vectors with an Elvitegravir-resistant integrase and using Elvitegravir for the selection of stably transduced cells.

Caption: Proposed workflow for lentiviral production and selection using Elvitegravir.

Quantitative Data Summary

As this is a theoretical application, there is no direct quantitative data available for the efficiency of Elvitegravir as a selection agent. However, we can summarize the known resistance profiles of various integrase mutations to Elvitegravir, which would be critical for the design of a resistant packaging plasmid.

| Integrase Mutation | Fold Change in Elvitegravir EC50 (Resistance) | Reference |

| T66I | 9.7 - 33 | [5][7] |

| E92Q | 26 - 57 | [5][7] |

| T97A | 2.4 | [7] |

| S147G | 4.1 | [7] |

| Q148R | 92 - 96 | [5][7] |

| N155H | 26 - 32 | [5][7] |

Note: The fold change in EC50 represents the increase in the concentration of Elvitegravir required to inhibit the mutant virus by 50% compared to the wild-type virus. Higher fold changes indicate greater resistance.

For comparison, standard antibiotic selection concentrations are provided below. The optimal concentration for Elvitegravir selection would need to be determined empirically through a "kill curve" experiment.

| Selection Agent | Typical Concentration Range |

| Puromycin | 0.5 - 10 µg/mL |

| G418 (Geneticin) | 100 - 2000 µg/mL |

| Hygromycin B | 100 - 1000 µg/mL |

| Blasticidin | 1 - 10 µg/mL |

Experimental Protocols

Protocol 1: Production of Lentiviral Vectors with an Elvitegravir-Resistant Integrase

This protocol is adapted from standard lentiviral production protocols and modified for the proposed Elvitegravir-resistant system.

Materials and Reagents:

-

HEK293T cells

-

DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., PEI, Lipofectamine 3000)

-

Plasmids:

-

Transfer plasmid with the gene of interest

-

Envelope plasmid (e.g., pMD2.G for VSV-G)

-

Custom Elvitegravir-Resistant Packaging Plasmid (e.g., psPAX2 with Q148R mutation in the integrase gene)

-

-

0.45 µm syringe filters

-

Sterile cell culture plates and flasks

Procedure:

-

Cell Seeding:

-

Day 0: Seed HEK293T cells in 10 cm plates at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection:

-

Day 1: In separate tubes, dilute the transfer plasmid, envelope plasmid, and the Elvitegravir-resistant packaging plasmid in Opti-MEM.

-

Prepare the transfection reagent according to the manufacturer's protocol.

-

Combine the plasmid and transfection reagent mixtures, incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Virus Harvest:

-

Day 3 (48 hours post-transfection): Harvest the supernatant containing the lentiviral particles into a sterile conical tube.

-

Add fresh culture medium to the cells.

-

Day 4 (72 hours post-transfection): Harvest the supernatant again and pool it with the harvest from Day 3.

-

Centrifuge the pooled supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Virus Concentration (Optional but Recommended):

-

The filtered supernatant can be concentrated using methods such as ultracentrifugation or precipitation solutions to increase the viral titer.

-

-

Titration:

-

Determine the titer of the concentrated virus stock using methods such as qPCR, p24 ELISA, or transduction of a reporter cell line followed by flow cytometry.

-

Protocol 2: Determination of Optimal Elvitegravir Selection Concentration (Kill Curve)

Before performing selection, it is crucial to determine the minimum concentration of Elvitegravir that is cytotoxic to the target cells.

Materials and Reagents:

-

Target cell line

-

Complete culture medium for the target cell line

-

Elvitegravir stock solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Day 0: Seed the target cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells per well).

-

-

Elvitegravir Titration:

-

Day 1: Prepare a serial dilution of Elvitegravir in the complete culture medium. The concentration range should be broad initially (e.g., 1 nM to 10 µM).

-

Remove the old medium from the cells and add the medium containing the different concentrations of Elvitegravir. Include a "no drug" control.

-

-

Monitoring Cell Viability:

-

Incubate the plate and monitor cell viability daily for 5-7 days.

-

Cell viability can be assessed by microscopy or using a viability assay (e.g., MTT, CellTiter-Glo).

-

-

Determining the Optimal Concentration:

-

The optimal selection concentration is the lowest concentration of Elvitegravir that results in complete cell death in the untransduced cells within the desired timeframe (typically 3-5 days).

-

Protocol 3: Transduction and Selection of Stable Cell Lines with Elvitegravir

Materials and Reagents:

-

Target cell line

-

Concentrated Elvitegravir-resistant lentivirus

-

Complete culture medium

-

Polybrene (optional, transduction enhancer)

-

Elvitegravir at the predetermined optimal selection concentration

Procedure:

-

Transduction:

-

Day 0: Seed the target cells in a 6-well plate.

-

Day 1: When cells are at the desired confluency, remove the medium and add fresh medium containing the lentivirus at an appropriate Multiplicity of Infection (MOI). Polybrene can be added to enhance transduction efficiency.

-

Incubate for 24-48 hours.

-

-

Selection:

-

Day 3: Remove the virus-containing medium and replace it with fresh medium containing the optimal concentration of Elvitegravir.

-

Culture the cells in the presence of Elvitegravir, changing the medium every 2-3 days.

-

-

Expansion:

-

Monitor the cells for the death of non-transduced cells and the emergence of resistant colonies.

-

Once resistant colonies are established, expand them into larger culture vessels.

-

-

Validation:

-

Confirm the stable expression of the gene of interest in the selected cell population through methods such as qPCR, Western blotting, or flow cytometry.

-

Conclusion

The proposed Elvitegravir-based selection system for lentiviral vector production presents an intriguing alternative to conventional antibiotic selection methods. The development of such a system would require the engineering of a packaging plasmid with a validated Elvitegravir-resistant integrase and empirical determination of the optimal selection conditions for the target cell line. While this approach is currently theoretical, it highlights the potential for innovative strategies in the ever-evolving field of gene and cell therapy. Further research is warranted to explore the feasibility and efficiency of this novel selection methodology.

References

- 1. Integrase deficient lentiviral vector: prospects for safe clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. addgene.org [addgene.org]

- 3. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance mutations in human immunodeficiency virus type 1 integrase selected with elvitegravir confer reduced susceptibility to a wide range of integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Elvitegravir Solubility Challenges

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Elvitegravir.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Elvitegravir?

Elvitegravir is a white to pale yellow powder characterized by very low aqueous solubility.[1] Its solubility in water at 20°C is reported to be less than 0.5 µg/mL.[1] Another source states the solubility is less than 0.3 mcg/mL.[2] This poor solubility is a primary factor contributing to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[3][4]

Q2: Why is Elvitegravir's solubility in aqueous solutions so low?

Elvitegravir's low solubility is a consequence of its molecular structure. It is a lipophilic compound, indicated by its partition coefficient (log p) of 4.5.[1] This chemical structure, which is largely non-polar, results in poor interaction with polar solvents like water, leading to limited dissolution.[5] This solubility-limited absorption can affect its bioavailability.[1]

Q3: What are the primary strategies to enhance the aqueous solubility of Elvitegravir?

Several formulation strategies have been successfully employed to overcome the solubility challenges of Elvitegravir and other poorly soluble drugs. The most common and effective methods include:

-

Solid Dispersions: Dispersing Elvitegravir in an inert, hydrophilic carrier matrix in a solid state.[6][7] This technique can improve dissolution rates significantly.[8]

-

Solid Lipid Nanoparticles (SLNs): Formulating the drug into colloidal carrier systems made from a lipid matrix.[9][10] This approach has been shown to dramatically increase aqueous solubility and is suitable for parenteral formulations.[9]

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[11][12]

-

General Strategies: Other techniques applicable to poorly soluble drugs include the use of co-solvents, cyclodextrin complexation, and self-emulsifying drug delivery systems (SEDDS).[5][13]

Troubleshooting Guides

This section provides detailed guides for common experimental challenges encountered when working to improve Elvitegravir's solubility.

Guide 1: Troubleshooting Solid Dispersion Formulations

Issue: Poor dissolution rate or incomplete drug release from Elvitegravir solid dispersions.

Solution: The choice of carrier and the drug-to-carrier ratio are critical for creating effective solid dispersions. Hydrophilic carriers such as Polyethylene Glycol (PEG) 6000, Urea, and Mannitol have proven effective.[6][7] Studies show that PEG 6000, particularly in a 1:3 drug-to-carrier ratio, provides the fastest and most complete drug release.[3][7]

| Formulation Code | Carrier | Drug:Carrier Ratio | Method | Key Finding | Reference |

| FSDPN3 | PEG 6000 | 1:3 | Fusion Method | Showed the highest and fastest drug release (within 20 minutes). | [6][7][8] |

| - | Urea | 1:1, 1:2, 1:3 | Fusion Method | Less effective than PEG 6000. | [7][8] |

| - | Mannitol | 1:1, 1:2, 1:3 | Fusion Method | Less effective than PEG 6000. | [7][8] |

This protocol is adapted from the successful preparation of the FSDPN3 formulation.[7][8]

-

Preparation: Accurately weigh the hydrophilic carrier (e.g., PEG 6000) and Elvitegravir in the desired ratio (e.g., 3:1 carrier to drug).

-

Melting: Place the carrier in a porcelain dish and melt it using a water bath at 80-85°C.

-

Mixing: Add the accurately weighed Elvitegravir to the molten carrier.

-

Stirring: Mix thoroughly for 1-2 minutes until a homogenous dispersion is achieved.

-

Cooling: Immediately transfer the dish to an ice bath for rapid cooling and solidification.

-

Pulverization: Scrape the dried mass and pulverize it using a mortar and pestle.

-

Sieving: Pass the pulverized powder through a fine sieve (e.g., sieve no. 85) to ensure uniform particle size.

-

Storage: Store the final solid dispersion in a desiccator until further use.[7][8]

Caption: Workflow for the Fusion Method of Solid Dispersion Preparation.

Guide 2: Troubleshooting Solid Lipid Nanoparticle (SLN) Formulations

Issue: Inability to formulate Elvitegravir for parenteral (injectable) use and low aqueous solubility for oral delivery.

Solution: Formulating Elvitegravir as Solid Lipid Nanoparticles (SLNs) can overcome these challenges. The solvent injection method is a suitable technique for preparing Elvitegravir-loaded SLNs, which has been shown to enhance aqueous solubility by 800–1030 fold.[9][10]

| Parameter | Result Range | Significance | Reference |

| Particle Size | 151.0 ± 2.4 to 199.1 ± 2.7 nm | Nanosize range suitable for parenteral administration. | [9][10] |

| Dissolution Efficiency | > 63% (up to 83%) | Significant improvement in drug release compared to plain drug. | [9][10] |

| Solubility Enhancement | 800 – 1030 fold | Demonstrates a massive increase in aqueous solubility. | [9][10] |

This protocol is based on a study that successfully developed and characterized Elvitegravir SLNs.[9]

-

Organic Phase Preparation: Dissolve 300 mg of Elvitegravir and 150 mg of a lipid core (e.g., Gelucire 44/14) in 5 mL of ethanol.

-

Aqueous Phase Preparation: Prepare 45 mL of an aqueous solution containing 1% w/v polysorbate 20 (surfactant) and 1% w/v soya lecithin (emulsifier).

-

Injection: Rapidly inject the organic phase into the continuously stirred aqueous phase using a fine gauge injection needle. Maintain stirring at approximately 1500 rpm.

-

Stirring: Continue stirring the resulting precipitate for 120 minutes.

-

Homogenization: Homogenize the resulting SLN suspension using an ultrasonic homogenizer for 30 minutes to ensure uniform particle size.

-

Evaluation: The final nanosuspension is ready for characterization (particle size, zeta potential, entrapment efficiency, etc.).

Caption: Workflow for Preparing Elvitegravir SLNs via Solvent Injection.

Strategic Selection of Solubility Enhancement Method

Choosing the right technique depends on the specific goals of the research. The following decision-making logic can help guide the selection process.

Caption: Decision tree for selecting a solubility enhancement strategy.

References

- 1. tga.gov.au [tga.gov.au]

- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]